molecular formula C10H14N2O5 B150672 5-Methyl-3'-deoxyuridine CAS No. 7084-29-9

5-Methyl-3'-deoxyuridine

Cat. No. B150672
CAS RN: 7084-29-9
M. Wt: 242.23 g/mol
InChI Key: UYUWZFRYAAHPDN-LKEWCRSYSA-N
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Description

Synthesis Analysis

The synthesis of substituted 2'-deoxyuridines has been explored in several studies. For instance, the synthesis of 5-(azidomethyl)-2'-deoxyuridine has been achieved through tosylation of 5-(hydroxymethyl)-2'-deoxyuridine, followed by conversion to azidomethyl derivatives and subsequent catalytic hydrogenation to yield the corresponding amines . Another study describes the preparation of 5-alkyl- and 5-halogeno-2'-deoxyuridine cyclic monophosphate esters from the silver salts of the parent cyclic monophosphates and alkyl(aralkyl) iodides . Additionally, the synthesis of 5-heteroaryl-substituted 2'-deoxyuridines has been reported, with various heteroaromatics obtained from different 5-substituted 2'-deoxyuridines . A method for the synthesis of 6-substituted 2'-deoxyuridines via lithiation of a protected 2'-deoxyuridine derivative followed by reaction with electrophiles has also been presented .

Molecular Structure Analysis

The molecular structure of these nucleoside analogs is crucial for their biological activity. The crystal and molecular structure of a 5-iodo-2'-deoxyuridine cyclic monophosphate ester has been determined, providing insights into the conformation and potential interactions of these molecules . Although the exact structure of 5-Methyl-3'-deoxyuridine is not discussed, the structural analyses of related compounds can offer valuable information about the steric and electronic effects of substituents on the nucleoside scaffold.

Chemical Reactions Analysis

The chemical reactivity of substituted 2'-deoxyuridines is important for their biological function. The generation of a 5-(2'-deoxyuridinyl)methyl radical from a phenyl selenide precursor has been demonstrated, which is significant as such radicals can be involved in DNA damage and repair mechanisms . The papers do not provide specific reactions for this compound, but the discussed reactions of similar compounds can shed light on the types of chemical transformations that these nucleosides can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted 2'-deoxyuridines, such as solubility, stability, and reactivity, are influenced by their substituents. The papers provided do not directly address the properties of this compound, but the synthesis and structural characterization of related compounds suggest that these properties are carefully considered in the context of their potential biological applications .

Relevant Case Studies

The antiviral activities of these nucleoside analogs have been evaluated in several studies. Compounds such as 5-(azidomethyl)-2'-deoxyuridine have shown to inhibit the growth of murine Sarcoma 180 and L1210 in culture and to strongly inhibit the replication of herpes simplex virus type 1 . Selective antiviral activity against herpes simplex virus type 1 and varicella zoster virus has been noted for 5-heteroaryl-substituted 2'-deoxyuridines, indicating the importance of phosphorylation by virus-specified thymidine kinase for their activity . These case studies highlight the potential therapeutic applications of these nucleoside analogs in treating viral infections.

Scientific Research Applications

Oligomerization in Aqueous Solutions

5-Methyl-3'-deoxyuridine, through its derivative 3'-amino-3'-deoxyuridine, facilitates the formation of dinucleoside phosphoramidates in aqueous solutions. This reaction is notably faster than with uridine, highlighting its potential in template-directed syntheses for efficient oligomer formation (Zieliński & Orgel, 1985).

Effects on Neural Stem Cells

Bromodeoxyuridine (BrdU), a halogenated nucleotide related to this compound, has been used to study neural stem cells (NSC). NSCs exposed to BrdU display a loss of stem cell markers and undergo astrocytic differentiation. This process involves a reduction in DNA methyltransferases and a loss of global DNA CpG methylation, important for understanding stem cell behavior and differentiation (Schneider & d’Adda di Fagagna, 2012).

Antiviral Activities

Compounds like 5-(2-haloethyl)-2'-deoxyuridines, closely related to this compound, have demonstrated significant and selective antiviral activities. Their effectiveness against herpes simplex virus types 1 and 2 in cell culture and in vivo models points to their potential in antiviral therapy (Griengl et al., 1985).

Synthetic Oligonucleotide Incorporation

This compound derivatives, such as 5-carboxy-2′-deoxyuridine, are used in synthetic oligonucleotides. A novel synthesis method for these compounds has implications for DNA studies and the understanding of nucleic acid modifications (Guerniou et al., 2003).

Reaction with Cysteine

Research on derivatives of this compound, such as 5-Bromo-2'-deoxyuridine, shows their reaction with cysteine, leading to the production of 2'-deoxyuridine and 5-(cystein-S-yl)-2'-deoxyuridine. This reaction mechanism plays a role in understanding biochemical interactions and potential drug development (Pal, 1978).

Mechanism of Action

Target of Action

The primary target of 5-Methyl-3’-deoxyuridine is Thymidylate Synthase (TS) . TS is a crucial enzyme involved in DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) . This reaction is essential for maintaining the balance of nucleotides necessary for DNA replication and repair .

Mode of Action

5-Methyl-3’-deoxyuridine, similar to other fluoropyrimidines, interacts with its target, TS, by getting incorporated into the DNA and RNA, thereby inhibiting their normal function . It is known that the inhibition of ts leads to the accumulation of dump, which might subsequently lead to increased levels of deoxyuridine triphosphate (dutp) . Both dUTP and the 5-Methyl-3’-deoxyuridine metabolite can be misincorporated into DNA .

Biochemical Pathways

5-Methyl-3’-deoxyuridine affects the one-carbon metabolism pathway , which is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . This pathway relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides . The disruption of this pathway can severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .

Pharmacokinetics

It is known that the presence of a lengthy hydrophobic substituent leads to the reduction of nucleoside water solubility . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 5-Methyl-3’-deoxyuridine’s action primarily involve the disruption of DNA synthesis and repair, leading to lethal DNA damage . This can result in cytotoxicity and cell death . The compound’s action can also lead to the misincorporation of dUTP and its metabolite into DNA .

Action Environment

The action, efficacy, and stability of 5-Methyl-3’-deoxyuridine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of reactive oxygen species in cells . Additionally, the compound’s efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other biological molecules in the environment .

Safety and Hazards

No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray . Avoid prolonged or repeated exposure . Keep away from sources of ignition . Take precautionary measures against static discharge .

Future Directions

To enable fast, economical and efficient access to 5-hydroxymethylated derivatives of 2’-deoxyuridine, a method of O-5 chemoselective transformation of unprotected has been reported .

properties

IUPAC Name

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUWZFRYAAHPDN-LKEWCRSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432282
Record name 5-methyl-3'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7084-29-9
Record name 5-methyl-3'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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